

The Indoline Scaffold: A Journey from Natural Discovery to Pharmacological Prominence

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Compound of Interest

Compound Name: 2,3-dihydro-1H-indol-5-ol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indoline Core

The indoline scaffold, a heterocyclic motif consisting of a benzene ring fused to a five-membered nitrogen-containing ring, represents a cornerstone in the architecture of a vast number of biologically active natural products and synthetic compounds.^{[1][2]} Its history is deeply intertwined with that of its aromatic precursor, indole, which was first isolated in 1866 by Adolf von Baeyer.^[1] The subsequent exploration of indole's reductive chemistry led to the emergence of the 2,3-dihydro derivative, indoline, unveiling a new class of compounds with profound chemical and biological significance.^[1] This guide provides a comprehensive exploration of the discovery of indoline compounds, their diverse natural origins, and the biosynthetic pathways that construct these intricate molecules.

A Historical Perspective: From Indigo to Alkaloids

The journey into the world of indoline compounds began with early investigations into the reduction of the indole nucleus.^[1] However, the true impetus for the field came from the discovery of naturally occurring alkaloids possessing the indoline core. These complex molecules, biosynthesized by a remarkable diversity of organisms, showcased a wide spectrum of potent biological activities, capturing the attention of chemists and pharmacologists alike. The isolation and structural elucidation of these natural products not only expanded our understanding of chemical diversity in nature but also laid the foundation for the development of modern synthetic methodologies and the discovery of novel therapeutic agents.^{[1][3]}

The Cornucopia of Nature: Sources of Indoline Alkaloids

Indoline alkaloids are a testament to nature's ingenuity, found across kingdoms from terrestrial plants to marine invertebrates and fungi.[4] These compounds often serve as defense mechanisms for the producing organisms and have, in turn, become a rich source of lead compounds for drug discovery.[5]

Terrestrial Flora: A Rich Reservoir

Plants are prolific producers of a vast array of indole and indoline alkaloids, with certain families being particularly rich sources.[6]

- *Catharanthus roseus*(Madagascar Periwinkle): This unassuming flowering plant is a veritable chemical factory, producing over 130 terpenoid indole alkaloids (TIAs).[7][8] Among these are the celebrated dimeric indole alkaloids, vinblastine and vincristine, which are indispensable in cancer chemotherapy.[7][9] These complex molecules are formed by the coupling of the monomeric indole alkaloids catharanthine and vindoline.[9] Other notable alkaloids from *C. roseus* include ajmalicine and serpentine, which possess antihypertensive properties.[7]
- *Mitragyna speciosa*(Kratom): Native to Southeast Asia, the leaves of this tree are a source of numerous psychoactive indole and oxindole alkaloids.[10][11] The principal alkaloid, mitragynine, and its oxidized derivative, 7-hydroxymitragynine, are known for their complex pharmacology, exhibiting both opioid-like and stimulant effects.[10][12] The alkaloid profile of *M. speciosa* can vary significantly based on the geographical origin and developmental stage of the plant.[10][13]
- *Strychnos nux-vomica*(Strychnine Tree): The seeds of this tree are a notorious source of the highly toxic indole alkaloids strychnine and brucine.[14][15] These compounds are potent antagonists of glycine receptors in the spinal cord, leading to convulsions and respiratory failure.[14] Despite their toxicity, extracts of *S. nux-vomica* have been used in traditional medicine, and the complex structure of strychnine has posed a significant challenge and milestone in the field of total synthesis.[14][16]

The Fungal Kingdom: A Realm of Structural Diversity

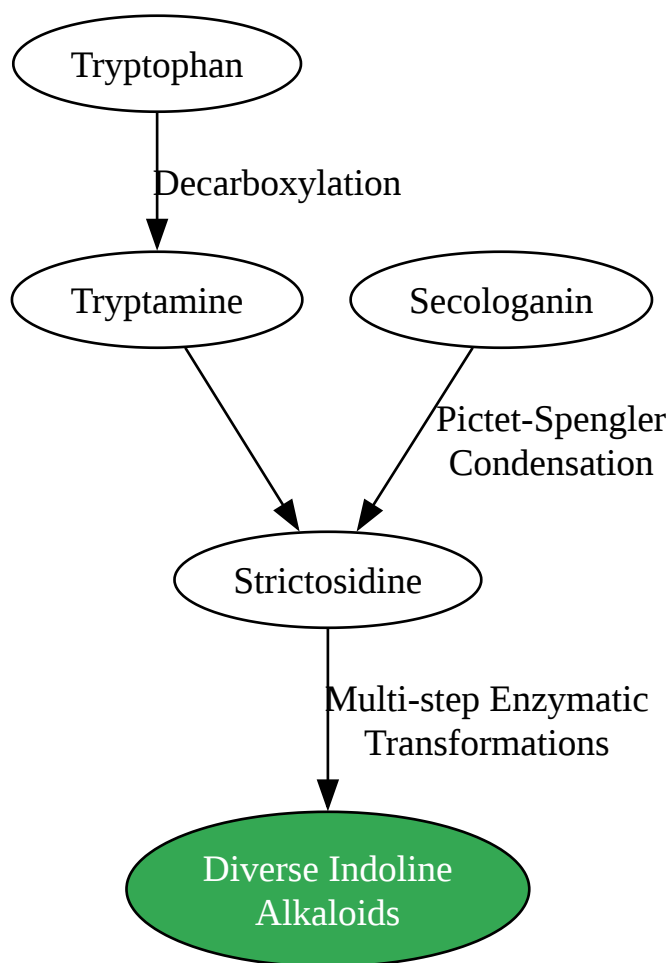
Fungi, particularly those from the Ascomycota phylum, are prolific producers of a diverse array of indole alkaloids, many of which exhibit potent biological activities.[17][18] Fungal indole alkaloids are often derived from tryptophan and can be categorized into several classes, including dipeptide indole alkaloids, prenylated indoles, and quinazoline-containing indoles.[17][19] Tremorgenic mycotoxins, such as the tryptoquivalines produced by *Penicillium aethiopicum*, are a notable group of fungal indole alkaloids that can cause tremors in vertebrates.[19] Marine-derived fungi are also a significant source of novel indole alkaloids with unique chemical structures and promising biological activities, including cytotoxic and anti-inflammatory properties.[18][20]

Marine Ecosystems: An Untapped Frontier

Marine organisms, including sponges, algae, and marine bacteria, are a rich and relatively underexplored source of novel indole and indoline alkaloids.[21][22] These marine natural products exhibit a wide range of pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.[21][23] Examples include the bis-indole alkaloids like dragmacidin, isolated from marine sponges, which have shown potent antibacterial and antifungal activities.[5] The unique and often complex structures of marine indole alkaloids present exciting opportunities for the discovery of new therapeutic leads.[24][25]

Biosynthesis: Nature's Molecular Assembly Line

The biosynthesis of the vast majority of indole and indoline alkaloids begins with the amino acid tryptophan.[26][27] A key intermediate in the biosynthesis of monoterpene indole alkaloids is strictosidine, which is formed through the Pictet-Spengler condensation of tryptamine (derived from the decarboxylation of tryptophan) and the monoterpene secologanin.[27][28] From this central precursor, a cascade of enzymatic reactions, including deglycosylation, cyclizations, and oxidations, leads to the incredible diversity of indole and indoline alkaloid structures observed in nature.[26][27]



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Data Presentation

Table 1: Selected Naturally Occurring Indoline Alkaloids and Their Sources

Alkaloid	Chemical Class	Natural Source(s)	Noted Biological Activity
Vinblastine	Bisindole	Catharanthus roseus	Anticancer[7][9]
Vincristine	Bisindole	Catharanthus roseus	Anticancer[7][9]
Mitragynine	Indole	Mitragyna speciosa	Analgesic, Psychoactive[10][12]
7-Hydroxymitragynine	Oxindole	Mitragyna speciosa	Potent Opioid Agonist[10]
Strychnine	Indole	Strychnos nux-vomica	Neurotoxin[14][15]
Brucine	Indole	Strychnos nux-vomica	Toxic, less so than strychnine[14][29]
Tryptoquialanine	Quinazoline Indole	Penicillium aethiopicum	Tremorgenic Mycotoxin[19]
Dragmacidin	Bis-indole	Marine Sponges (Dragmacidon sp.)	Antibacterial, Antifungal[5]

Experimental Protocols

Protocol: Isolation of Indoline Alkaloids from *Catharanthus roseus*

This protocol outlines a general procedure for the extraction and preliminary separation of indoline alkaloids from the aerial parts of *Catharanthus roseus*. [9][30]

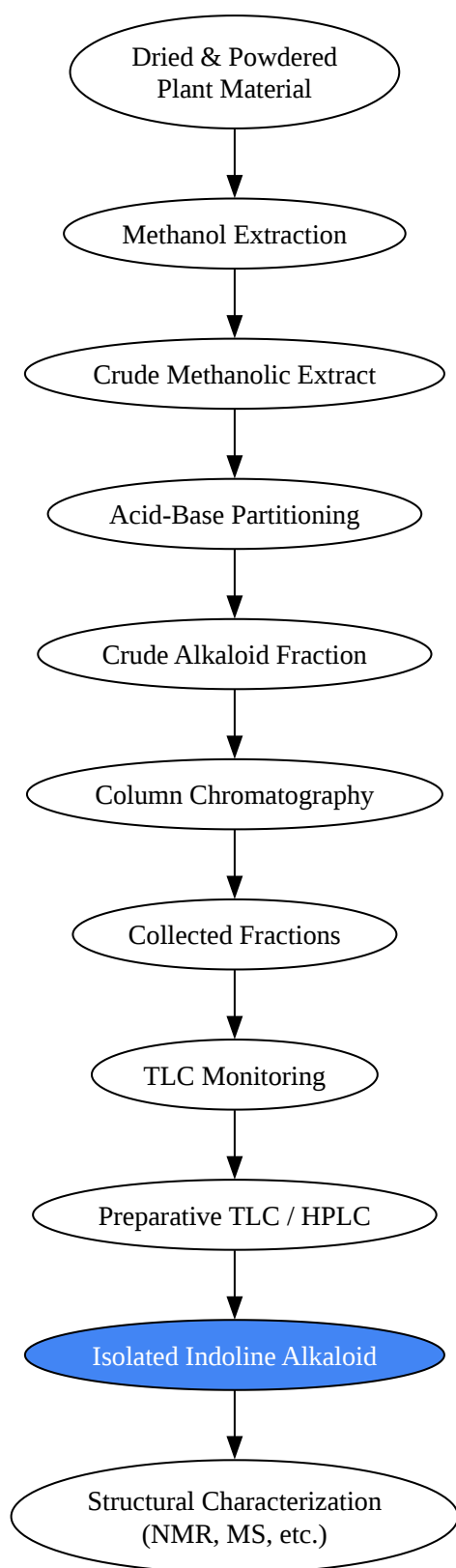
1. Plant Material Preparation: a. Collect fresh aerial parts (leaves, stems) of *C. roseus*. b. Air-dry the plant material in the shade until brittle. c. Grind the dried plant material into a fine powder using a mechanical grinder.
2. Extraction: a. Macerate the powdered plant material in methanol (or ethanol) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking. b. Filter the extract through cheesecloth and then Whatman No. 1 filter paper. c. Concentrate the filtrate under

reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.

3. Acid-Base Partitioning: a. Suspend the crude extract in 2% aqueous sulfuric acid. b. Filter the acidic solution to remove non-alkaloidal material. c. Basify the acidic filtrate to pH 9-10 with concentrated ammonium hydroxide. d. Partition the basified solution with dichloromethane (or chloroform) in a separatory funnel. e. Collect the organic layer containing the crude alkaloid fraction. f. Repeat the partitioning step three times. g. Combine the organic layers and dry over anhydrous sodium sulfate. h. Evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

4. Chromatographic Separation: a. Subject the crude alkaloid extract to column chromatography over silica gel. b. Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity with methanol. c. Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualizing under UV light and with Dragendorff's reagent. d. Pool fractions with similar TLC profiles. e. Further purify the pooled fractions using preparative TLC or high-performance liquid chromatography (HPLC) to isolate individual alkaloids.

5. Characterization: a. Characterize the purified compounds using spectroscopic techniques such as UV-Vis, FT-IR, Mass Spectrometry, and NMR (^1H , ^{13}C , COSY, HMQC, HMBC) to elucidate their structures.



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Conclusion and Future Perspectives

The discovery of indoline compounds, from their initial identification in complex natural products to their current status as privileged scaffolds in medicinal chemistry, highlights a remarkable journey of scientific exploration.[1][2] Nature continues to be an unparalleled source of novel indoline alkaloids with diverse and potent biological activities.[31][32] The ongoing exploration of biodiversity, particularly in unique environments such as marine ecosystems and the fungal kingdom, promises the discovery of new chemical entities.[18][21] Advances in analytical techniques and synthetic methodologies will undoubtedly accelerate the isolation, characterization, and development of these natural treasures into the next generation of therapeutic agents.[33][34]

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